(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Catalog No.
S12541933
CAS No.
M.F
C10H12F3NO
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Product Name

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1

InChI Key

ALSSGLWYMLSONR-VIFPVBQESA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This structural feature enhances its lipophilicity, influencing its interactions with biological membranes and proteins. The compound is primarily utilized in organic synthesis and as an intermediate in pharmaceutical development. Its chemical formula is C10H12ClF3NC_{10}H_{12}ClF_3N, and it has a molecular weight of approximately 241.64 g/mol. The hydrochloride salt form of this compound is commonly used for stability and solubility purposes in various applications.

, including:

  • Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction processes typically involve hydrogenation, which can convert the amine to a corresponding alkane in the presence of catalysts such as palladium on carbon.
  • Substitution: Nucleophilic substitution reactions may occur, allowing the amine group to be replaced by other nucleophiles under basic conditions .

Major Products from Reactions

  • Oxidation: Produces ketones or carboxylic acids.
  • Reduction: Yields alkanes.
  • Substitution: Results in various substituted amines.

Research indicates that (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exhibits potential biological activities, particularly in enzyme inhibition. The trifluoromethoxy group enhances its ability to interact with lipid membranes, which may lead to the modulation of specific biological pathways. Studies have suggested that compounds with similar structures can influence neurotransmitter systems, making this compound of interest in neuropharmacology .

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves a multi-step process:

  • Bromination: The starting material, 4-(trifluoromethoxy)toluene, is brominated to form 4-(trifluoromethoxy)benzyl bromide.
  • Reaction with Propylamine: The bromide intermediate is then reacted with propylamine to yield the desired amine.
  • Formation of Hydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine has several applications across various fields:

  • Organic Synthesis: Serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in developing new drugs targeting various biological pathways.
  • Agrochemicals: Utilized in the production of agrochemicals due to its chemical properties .

Studies focusing on the interaction of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine with biological targets have shown its ability to inhibit certain enzymes. This interaction is facilitated by its lipophilic nature, allowing it to penetrate cellular membranes effectively. Ongoing research aims to elucidate the specific molecular mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, which can provide insights into its uniqueness:

Compound NameStructureSimilarity
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amineSimilar structure with different chiralityHigh
1-(4-(Trifluoromethoxy)phenyl)ethanamineLacks propan chain; shorter carbon chainModerate
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamineSimilar structure with shorter carbon chainHigh
4-(Trifluoromethoxy)tolueneParent compound without amine functionalityLow

These comparisons highlight how variations in structure, such as chain length and functional groups, can significantly affect the properties and potential applications of these compounds. The trifluoromethoxy group remains a distinctive feature that enhances biological activity and chemical reactivity across these derivatives .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

219.08709849 g/mol

Monoisotopic Mass

219.08709849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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